Cholesta-5,7-dien-3-beta-yl acetate
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Overview
Description
It is a steroidal compound with the molecular formula C29H46O2 and a molecular weight of 426.6743 g/mol . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesta-5,7-dien-3-beta-yl acetate can be synthesized through several methods. One common method involves the acetylation of 7-dehydrocholesterol. The process typically includes the reaction of 7-dehydrocholesterol with acetic anhydride in the presence of a catalyst such as pyridine . Another method involves the Diels-Alder reaction of a steroid containing a 5,7-diene system followed by oxidation and reduction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cholesta-5,7-dien-3-beta-yl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of the acetate group with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: UHP and MTO in solvents like diethyl ether.
Reduction: LiAlH4 in anhydrous conditions.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 5,6beta-dihydroxy-5alpha-cholest-7-en-3beta-yl acetate.
Reduction: Cholesta-5,7-diene-1alpha,3beta-diol.
Substitution: Various substituted cholesta derivatives.
Scientific Research Applications
Cholesta-5,7-dien-3-beta-yl acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cholesta-5,7-dien-3-beta-yl acetate involves its interaction with various molecular targets and pathways. It can undergo photochemical reactions to form vitamin D3 analogs, which play crucial roles in calcium homeostasis and bone health . The compound’s ability to undergo oxidation and reduction reactions also makes it a valuable intermediate in biochemical pathways .
Comparison with Similar Compounds
Cholesta-5,7-dien-3-beta-yl acetate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
7-Dehydrocholesterol: The non-acetylated form, which is a precursor to vitamin D3.
Cholesta-5,7-dien-3-beta-yl benzoate: A derivative with a benzoate group instead of an acetate group.
Stigmasta-5,7-dien-3-beta-yl acetate: A similar compound with a different steroidal backbone.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C29H46O2 |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20?,23?,25?,26?,27?,28-,29+/m0/s1 |
InChI Key |
ACGNVBRAISEVDK-MGYOZMDNSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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